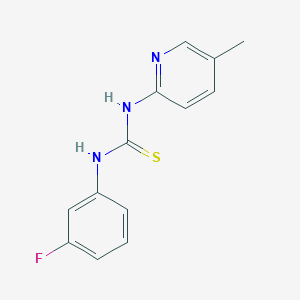
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea, also known as Sunitinib, is a small molecule inhibitor that targets receptor tyrosine kinases (RTKs) and has been approved by the US Food and Drug Administration (FDA) for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mecanismo De Acción
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea inhibits the activity of multiple RTKs by binding to the ATP-binding site of the receptors. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have anti-tumor effects in various cancer models, including renal cell carcinoma and gastrointestinal stromal tumors. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth. In addition, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has some limitations for lab experiments. It is a potent inhibitor of multiple RTKs, which can make it difficult to study the specific effects of individual receptors. In addition, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea. One area of research is the development of new analogs with improved potency and selectivity for specific RTKs. Another area of research is the combination of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea with other anti-cancer agents to enhance its anti-tumor effects. Finally, the study of the immunomodulatory effects of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea may lead to the development of new immunotherapeutic approaches for cancer treatment.
Conclusion:
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea is a small molecule inhibitor that targets multiple RTKs and has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism of action is well understood, and it has been extensively studied for its potential therapeutic applications. While it has some limitations for lab experiments, there are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea that may lead to the development of new cancer therapies.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea involves the reaction of 3-fluoroaniline and 5-methyl-2-pyridinecarboxaldehyde with thiourea in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields the desired product with a high yield.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These RTKs play a crucial role in tumor growth and angiogenesis, and the inhibition of their activity by N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have anti-tumor effects in various cancer models.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-5-6-12(15-8-9)17-13(18)16-11-4-2-3-10(14)7-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDJYYRZWSUJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

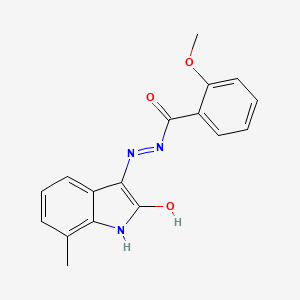
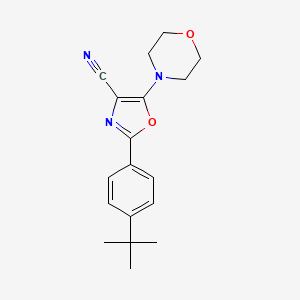
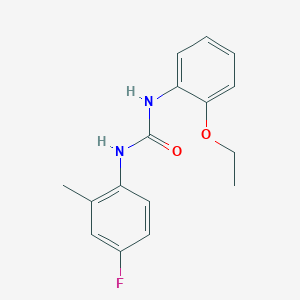
![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)
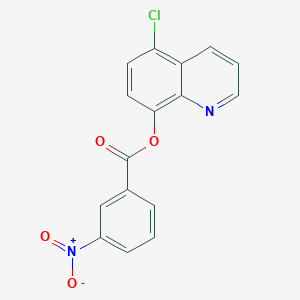
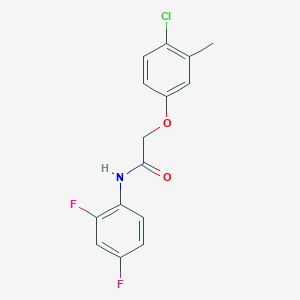
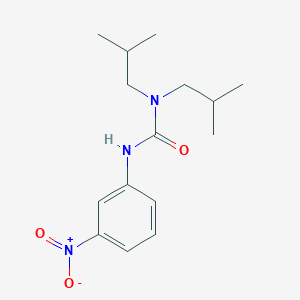
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)
![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)
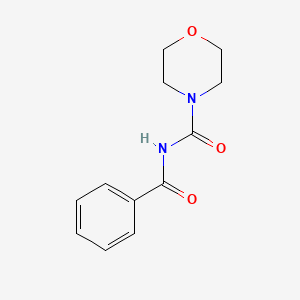
![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)
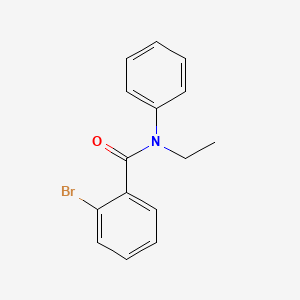
![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)